Comparative Reuptake Inhibition Efficacy: Radafaxine vs. Bupropion
A direct comparative analysis reveals a stark divergence in transporter preference between Radafaxine and its parent compound, bupropion. This is most clearly quantified by the relative efficacy of each compound in blocking the reuptake of dopamine versus norepinephrine [1].
| Evidence Dimension | Transporter Reuptake Blockade Efficacy |
|---|---|
| Target Compound Data | Dopamine reuptake blockade: 70% of bupropion's efficacy; Norepinephrine reuptake blockade: 392% of bupropion's efficacy |
| Comparator Or Baseline | Bupropion: Baseline efficacy set to 100% for both dopamine and norepinephrine reuptake blockade |
| Quantified Difference | Radafaxine has 30% lower dopamine reuptake blockade efficacy but nearly 4-fold higher norepinephrine reuptake blockade efficacy compared to bupropion. |
| Conditions | In vitro transporter reuptake assays; data aggregated from published pharmacological profiles [1] |
Why This Matters
This quantitative difference defines Radafaxine as a functionally distinct entity; for researchers requiring a high NE/DA inhibition ratio, substituting bupropion would produce a profoundly different and undesired neurochemical outcome.
- [1] Radafaxine. Handwiki. View Source
